N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-2-21-10-5-3-9(4-6-10)13(20)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSQWJMMSJYNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves multiple steps:
Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by dissolving 5-chloro-2-acetylthiophene in acetone and adding potassium dihydrogen phosphate and sodium chlorite at controlled temperatures.
Cyclization to form the oxadiazole ring: The carboxylic acid derivative undergoes cyclization with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Coupling with 4-ethoxybenzoyl chloride: The final step involves coupling the oxadiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or chlorinating agents can be used.
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the thiophene ring can yield halogenated derivatives .
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Benzamide Substituent
The benzamide moiety in the target compound can be modified to alter electronic, steric, or solubility properties. Key analogues include:
Key Insights:
- Electron-Withdrawing Groups (e.g., trifluoromethoxy) : HSGN-238’s trifluoromethoxy group enhances resistance to oxidative metabolism, extending half-life in vivo .
- Alkoxy Chain Length : Ethoxy (C2) vs. methoxy (C1) groups influence steric hindrance and solubility. Ethoxy provides moderate lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
- Sulfamoyl Derivatives : Sulfonamide-containing analogues (e.g., diethylsulfamoyl) exhibit stronger hydrogen-bonding capacity, improving binding to enzymes like carbonic anhydrase or proteases .
Modifications on the Oxadiazole-Thiophene Core
Variations in the oxadiazole-linked heterocycle impact target selectivity and potency:
Key Insights:
- Chlorothiophene vs. Other Heterocycles : The 5-chlorothiophene group in the target compound contributes to π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity compared to furan or phenyl analogues .
- Fluorinated Aryl Groups : Fluorine substitution (e.g., 3-fluorophenyl in HSGN-237) enhances membrane permeability and metabolic stability, critical for oral bioavailability .
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chlorothiophene moiety and an oxadiazole ring, which are known to contribute to its biological activities. The molecular formula is with a molecular weight of approximately 396.87 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₄S |
| Molecular Weight | 396.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | 865288-21-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes. For instance:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains by disrupting their cellular processes.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
Antimicrobial Activity
A study conducted on the antimicrobial properties of oxadiazole derivatives indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating effective antibacterial action.
Anticancer Studies
Research published in journals focusing on medicinal chemistry has highlighted the potential anticancer effects of this compound. In vitro studies revealed that it could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Research
In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study involving several oxadiazole derivatives found that the compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains.
- Cancer Cell Line Study : In a controlled lab setting, exposure to varying concentrations of the compound resulted in dose-dependent inhibition of cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.
Q & A
Q. What are the optimal synthetic pathways for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core. Key steps include:
- Cyclocondensation : Reaction of hydrazide derivatives with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring.
- Functionalization : Introduction of the 5-chlorothiophene moiety via nucleophilic substitution or coupling reactions.
- Amide bond formation : Coupling the oxadiazole intermediate with 4-ethoxybenzoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt). Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalyst optimization (e.g., pyridine for acid scavenging) .
Q. What biological activities are associated with this compound?
The compound exhibits:
- Antimicrobial activity : Potency against Gram-positive bacteria (e.g., Staphylococcus aureus) due to inhibition of cell wall synthesis enzymes .
- Anticancer potential : Moderate cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Enzyme inhibition : Interaction with α-glucosidase and lipoxygenase (LOX), suggesting anti-inflammatory or antidiabetic applications .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- Spectroscopy : H/C NMR for functional group verification (e.g., oxadiazole protons at δ 8.2–8.5 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 402.3) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies highlight:
- Substituent effects : Electron-withdrawing groups (e.g., Cl on thiophene) enhance antimicrobial activity, while methoxy groups improve solubility .
- Heterocycle variation : Replacing oxadiazole with thiadiazole reduces anticancer efficacy by 40% due to altered target binding .
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| OZE-III | Pentanamide tail | 2× higher LOX inhibition vs. parent compound | |
| 8t | Indole substitution | 70% BChE inhibition at 50 µM |
Q. How can contradictory data on efficacy across studies be resolved?
Discrepancies in reported IC values (e.g., 10–25 µM for anticancer activity) may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
- Purity issues : Impurities >5% reduce activity; rigorous HPLC validation is recommended .
- Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Pre-solubility screening in PBS (pH 7.4) is critical .
Q. What mechanistic insights exist for its biological targets?
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to α-glucosidase’s catalytic site, validated via molecular docking (Glide score: −8.2 kcal/mol) .
- DNA intercalation : Interaction with topoisomerase II, demonstrated via ethidium bromide displacement assays .
- ROS induction : 2× increase in reactive oxygen species (ROS) in cancer cells, measured using DCFH-DA fluorescence .
Q. What computational tools predict its target interactions?
Advanced methods include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with kinases (e.g., EGFR) .
- QSAR modeling : 3D descriptors (e.g., CoMFA) optimize logP values for blood-brain barrier penetration .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 12 hrs) .
- Biological assays : Prioritize 3D tumor spheroid models over monolayer cultures for anticancer studies .
- Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
